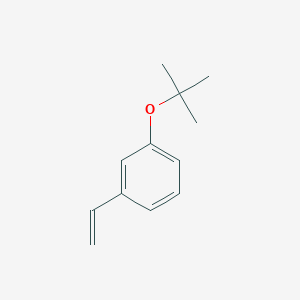

3-T-Butoxystyrene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-3-[(2-methylpropan-2-yl)oxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-5-10-7-6-8-11(9-10)13-12(2,3)4/h5-9H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGJSMARDKHZOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=CC(=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436628 | |

| Record name | 3-T-BUTOXYSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105612-79-1 | |

| Record name | 1-(1,1-Dimethylethoxy)-3-ethenylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105612-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-T-BUTOXYSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1-(1,1-dimethylethoxy)-3-ethenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

3-tert-butoxystyrene synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 3-tert-Butoxystyrene

Introduction

3-tert-Butoxystyrene (CAS No. 105612-79-1) is a functionalized styrene monomer of significant interest in materials science, polymer chemistry, and as a versatile intermediate in organic synthesis.[1][2] With a molecular formula of C₁₂H₁₆O and a molecular weight of 176.25 g/mol , its structure is distinguished by a vinyl group and a tert-butoxy group attached to a benzene ring at the meta position.[2][3]

The primary value of this molecule lies in its tert-butoxy group, which serves as a bulky, acid-sensitive protecting group for the phenolic hydroxyl functionality.[2] This characteristic is pivotal in the formulation of chemically amplified photoresists, particularly for deep ultraviolet (DUV) lithography used in semiconductor manufacturing.[2][3] Upon exposure to acid, the tert-butoxy group is cleaved, releasing volatile isobutene and unmasking the polar phenol group. This transformation from a hydrophobic to a hydrophilic state creates a significant solubility differential, which is the fundamental principle for pattern generation in positive-tone photoresists.[2] Beyond lithography, 3-tert-butoxystyrene is a valuable building block for creating well-defined block copolymers and functional polymers with tailored properties.[3]

This guide provides a comprehensive overview of the principal synthetic routes to 3-tert-butoxystyrene, detailed experimental protocols, and a thorough guide to its characterization and purification, aimed at researchers and professionals in chemistry and materials science.

Synthetic Strategies

The synthesis of 3-tert-butoxystyrene hinges on the formation of a carbon-carbon bond between the substituted benzene ring and a two-carbon vinyl group. Several robust and well-established organometallic and organophosphorus reactions are suitable for this transformation. The choice of method often depends on factors such as starting material availability, scalability, and tolerance to other functional groups.

Method 1: Grignard Reagent Cross-Coupling

This approach is a powerful and frequently industrialized method for forming C-C bonds. The synthesis is typically a two-step process: first, the preparation of a suitable precursor, 3-tert-butoxyhalobenzene, followed by a cross-coupling reaction with a vinyl source.

Causality and Expertise: The key to a successful and high-yield synthesis via this route is the careful management of the Grignard reagent and the selection of an appropriate catalyst for the subsequent cross-coupling step. A direct Grignard formation from 3-bromo- or 3-chlorophenol followed by etherification is often problematic due to the acidic phenolic proton. Therefore, a more reliable strategy involves first protecting the phenol as the tert-butyl ether and then proceeding with the coupling. A Chinese patent outlines an efficient route starting from the inexpensive m-chlorophenol.[1] The use of specific iron or cobalt catalysts in the coupling step is a modern refinement designed to minimize the formation of biphenyl impurities, which can be detrimental to the performance of photoresists.[3][4]

Experimental Workflow: Grignard/Kumada Coupling

Sources

- 1. CN108285409A - A method of the Styrene and its derivatives of synthesis tert-butoxy substitution - Google Patents [patents.google.com]

- 2. 3-T-Butoxystyrene | CAS 105612-79-1 | Catsyn [catsyn.com]

- 3. benchchem.com [benchchem.com]

- 4. US20020026084A1 - Process for the production of styrene compound, and styrene compound free from biphenyl - Google Patents [patents.google.com]

<sup>1</sup>H NMR and <sup>13</sup>C NMR analysis of 3-tert-butoxystyrene

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 3-tert-butoxystyrene

Introduction: The Structural Significance of 3-tert-butoxystyrene

3-tert-butoxystyrene is a substituted styrene monomer of significant interest in materials science and polymer chemistry. Its primary application lies in its role as a protected precursor to poly(3-vinylphenol). The tert-butoxy group serves as a robust acid-labile protecting group for the phenolic hydroxyl functionality.[1] This allows for controlled polymerization processes, after which the protecting group can be removed to yield poly(vinylphenol), a polymer with tailored properties crucial for applications such as advanced photoresists in deep ultraviolet (DUV) lithography.[1]

Given the stringent purity and structural fidelity required for these high-performance applications, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tool. Both ¹H and ¹³C NMR provide unambiguous, atom-specific information, enabling researchers to verify the molecule's identity, confirm its isomeric purity, and detect trace impurities. This guide offers a detailed exploration of the ¹H and ¹³C NMR spectra of 3-tert-butoxystyrene, grounded in the fundamental principles of chemical structure and magnetic resonance.

Molecular Structure and Spectroscopic Correlation

The NMR spectrum of a molecule is a direct consequence of its electronic structure. In 3-tert-butoxystyrene, the chemical environment of each nucleus is uniquely influenced by the interplay of the vinyl group, the aromatic ring, and the bulky, electron-donating tert-butoxy group. Understanding these relationships is key to accurate spectral interpretation.

Caption: Structure of 3-tert-butoxystyrene with atom numbering for NMR assignments.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides detailed information about the proton framework of the molecule. The analysis is logically divided into three regions: the downfield aromatic region, the vinylic region, and the upfield aliphatic region.

Data Summary: ¹H NMR

The following table outlines the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for 3-tert-butoxystyrene, typically recorded in CDCl₃.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-2 | ~7.20 | d (or t) | ³J ≈ 2.0, 7.8 | 1H |

| H-4 | ~6.95 | ddd | ³J ≈ 7.8, 2.0; ⁴J ≈ 1.0 | 1H |

| H-5 | ~7.25 | t | ³J ≈ 7.8 | 1H |

| H-6 | ~7.05 | ddd | ³J ≈ 7.8, 2.0; ⁴J ≈ 1.0 | 1H |

| Hα (Vinyl) | ~6.70 | dd | ³J_trans ≈ 17.6, ³J_cis ≈ 10.9 | 1H |

| Hβ-trans (Vinyl) | ~5.75 | dd | ³J_trans ≈ 17.6, ²J_gem ≈ 1.0 | 1H |

| Hβ-cis (Vinyl) | ~5.25 | dd | ³J_cis ≈ 10.9, ²J_gem ≈ 1.0 | 1H |

| -C(CH₃)₃ | ~1.35 | s | - | 9H |

Note: Predicted values are based on analysis of structurally similar compounds and established substituent effects.[2]

Detailed Spectral Interpretation

-

Aromatic Region (δ 6.90 - 7.30 ppm): The four protons on the meta-substituted ring give rise to a complex set of signals.

-

Causality: The electron-donating tert-butoxy group causes a slight upfield shift (to lower ppm) for the ortho (H-2, H-4) and para (H-6) protons relative to styrene. The vinyl group has its own anisotropic effects.

-

H-5: This proton, being meta to both substituents, is expected to appear as a triplet due to coupling with H-4 and H-6 (³J ≈ 7.8 Hz).

-

H-2, H-4, H-6: These protons will exhibit more complex splitting. For instance, H-4 will be coupled to H-5 (³J ≈ 7.8 Hz), H-2 (⁴J, meta-coupling, ≈ 2.0 Hz), and potentially H-6 (⁴J, para-coupling, <1 Hz), resulting in a doublet of doublet of doublets (ddd). The precise appearance requires high-resolution instrumentation.

-

-

Vinyl Region (δ 5.20 - 6.80 ppm): The three vinyl protons form a distinct AMX spin system, which is characteristic of a terminal alkene.

-

Hα: This proton is coupled to both Hβ protons. The large trans-coupling constant (³J ≈ 17.6 Hz) and the smaller cis-coupling constant (³J ≈ 10.9 Hz) are diagnostic and result in a doublet of doublets.

-

Hβ-trans and Hβ-cis: These two protons are diastereotopic. The proton trans to the aromatic ring (Hβ-trans) appears further downfield than the cis proton (Hβ-cis). Each is split by Hα (³J_trans and ³J_cis, respectively) and by each other with a very small geminal coupling (²J < 2.0 Hz), appearing as two distinct doublets of doublets.

-

-

Aliphatic Region (δ ~1.35 ppm):

-

tert-Butyl Protons: The nine protons of the tert-butyl group are chemically and magnetically equivalent due to rapid rotation around the C-C and C-O single bonds. Consequently, they produce a single, sharp peak (singlet) with an integration value of 9H. Its upfield position is characteristic of saturated alkyl protons.

-

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum, typically acquired with proton decoupling, reveals one signal for each unique carbon atom in the molecule. This provides a direct carbon count and information about the electronic environment of the carbon backbone.

Data Summary: ¹³C NMR

The following table outlines the predicted chemical shifts for each unique carbon in 3-tert-butoxystyrene.

| Carbon Assignment | Predicted δ (ppm) | Notes |

| C-3 (ipso-O) | ~156.5 | Quaternary, attached to oxygen; downfield. |

| C-1 (ipso-vinyl) | ~139.0 | Quaternary, attached to vinyl group. |

| C-5 | ~129.0 | Protonated aromatic CH. |

| C-α (Vinyl) | ~136.5 | Protonated vinyl CH. |

| C-β (Vinyl) | ~114.0 | Protonated vinyl CH₂. |

| C-6 | ~118.5 | Protonated aromatic CH. |

| C-4 | ~119.5 | Protonated aromatic CH. |

| C-2 | ~115.0 | Protonated aromatic CH. |

| C (tert-butyl, quat.) | ~78.5 | Quaternary, attached to oxygen. |

| -C(CH₃)₃ | ~28.8 | Methyl carbons. |

Note: Predicted values are based on typical chemical shift ranges and data from analogous compounds.[3][4][5]

Detailed Spectral Interpretation

-

Aromatic & Vinylic Carbons (δ 114 - 157 ppm):

-

Causality: The chemical shifts in this region are highly sensitive to substituent effects. The oxygen of the tert-butoxy group is strongly electron-donating, causing a significant downfield shift for the attached ipso-carbon (C-3) to ~156.5 ppm.[5]

-

Quaternary Carbons: Two quaternary carbons (C-1 and C-3) are expected. These signals are typically of lower intensity than those of protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement.

-

Vinylic Carbons: The Cα and Cβ of the vinyl group are readily identified. Cα (~136.5 ppm) is in a similar range as the aromatic carbons, while the terminal Cβ (~114.0 ppm) is shifted significantly upfield.

-

Protonated Aromatic Carbons: The four CH signals of the aromatic ring (C-2, C-4, C-5, C-6) can be assigned using advanced techniques like HSQC/HMBC or by comparison to calculated spectra. Their shifts are influenced by their position relative to the two substituents.

-

-

Aliphatic Carbons (δ 28 - 79 ppm):

-

tert-Butyl Carbons: The tert-butoxy group gives rise to two distinct signals. The quaternary carbon bonded to the oxygen appears around 78.5 ppm. The three equivalent methyl carbons produce a single, intense signal further upfield at approximately 28.8 ppm.

-

Part 3: Experimental Protocols and Workflow

Adherence to a validated experimental protocol is critical for acquiring high-quality, reproducible NMR data. The following sections provide self-validating methodologies for sample preparation and data acquisition.

Experimental Workflow Diagram

Caption: Standardized workflow for NMR analysis from sample preparation to final report.

Protocol 1: NMR Sample Preparation

This protocol describes the standard procedure for preparing a high-quality NMR sample of a small organic molecule like 3-tert-butoxystyrene.[6][7][8][9][10]

-

Material Weighing:

-

Solvent Selection and Dissolution:

-

Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.

-

Using a glass Pasteur pipette, add approximately 0.5-0.6 mL of the deuterated solvent to the vial.[7] Gently swirl or vortex the vial to ensure the sample dissolves completely.

-

-

Filtration and Transfer:

-

Inspect the solution visually. If any solid particles or cloudiness persist, filter the solution to prevent interference with magnetic field shimming.[6][10] This can be done by passing the solution through a small plug of cotton or glass wool packed into a Pasteur pipette.

-

Carefully transfer the clear solution into a clean, high-quality 5 mm NMR tube. Ensure the tube is free of scratches or defects.[7][9]

-

-

Final Steps:

-

Cap the NMR tube securely. If the sample is to be stored, consider sealing the cap with parafilm.

-

Wipe the outside of the NMR tube, especially the lower portion, with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust before placing it in the spectrometer.[9]

-

Protocol 2: NMR Data Acquisition

The following are typical, field-proven parameters for acquiring routine ¹H and ¹³C spectra on a modern NMR spectrometer (e.g., 400-500 MHz).

-

Lock and Shim: Lock onto the deuterium signal of the solvent (e.g., CDCl₃). Perform automated or manual shimming of the magnetic field to optimize homogeneity, which maximizes spectral resolution.

-

Set Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker systems).

-

Spectral Width (SW): ~15 ppm, centered around 5-6 ppm to cover the expected range of signals.

-

Pulse Width (P1): Use a calibrated 30° or 45° flip angle for routine spectra. A 45° pulse provides better signal intensity per scan than a 30° pulse.[11]

-

Acquisition Time (AQ): ~4 seconds. This provides adequate digital resolution.[11]

-

Relaxation Delay (D1): 1-2 seconds. For most small molecules, this is sufficient for near-complete relaxation.

-

Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: [11][13][14]

-

Lock and Shim: Use the same lock and shim values established for the ¹H experiment.

-

Set Parameters:

-

Pulse Program: A standard pulse-acquire sequence with proton decoupling (e.g., 'zgpg30' on Bruker systems), which provides NOE enhancement and collapses multiplets into singlets.

-

Spectral Width (SW): ~240 ppm, covering the full range of organic carbon shifts (e.g., from -10 to 230 ppm).

-

Pulse Width (P1): Use a 30° flip angle to allow for faster pulsing, which is beneficial for carbons with long relaxation times (like quaternaries).[11][14]

-

Acquisition Time (AQ): ~1.0-1.5 seconds.

-

Relaxation Delay (D1): ~2 seconds.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, more scans are needed. Start with 128 or 256 scans and increase as necessary to achieve the desired signal-to-noise ratio. The total experiment time may range from a few minutes to an hour.[8][14]

-

References

-

NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. [Link]

-

Small molecule NMR sample preparation - Georgia Institute of Technology. (2023-08-29). [Link]

-

NMR Sample Prep | PDF | Nuclear Magnetic Resonance Spectroscopy | Deuterium - Scribd. [Link]

- Chapter 5: Acquiring 1 H and 13 C Spectra - Books. (2018-09-28).

-

Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL. [Link]

-

NMR Sample Prepara-on. [Link]

- 1D Acquisition. (2018-09-20).

-

Quantitative NMR Spectroscopy.docx 11/2017. [Link]

-

Optimized Default 13C Parameters | NMR Facility - Chemistry Department. (2020-05-04). [Link]

- 3 - Supporting Inform

-

a guide to 13c nmr chemical shift values. [Link]

-

13C NMR Chemical Shift - Oregon State University. [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023-01-29). [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. compoundchem.com [compoundchem.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 8. scribd.com [scribd.com]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. sites.bu.edu [sites.bu.edu]

- 11. books.rsc.org [books.rsc.org]

- 12. nmrplatform.dicp.ac.cn [nmrplatform.dicp.ac.cn]

- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 14. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

A Comprehensive Technical Guide to the Synthesis of 3-tert-butoxystyrene from 3-vinylphenol

Abstract

3-tert-butoxystyrene is a pivotal monomer in the development of advanced polymer systems, most notably as a protected precursor for poly(3-hydroxystyrene) in chemically amplified photoresists for deep ultraviolet (DUV) lithography.[1][2] Its synthesis, therefore, is of significant interest to researchers in materials science and semiconductor manufacturing. This guide provides an in-depth, scientifically grounded protocol for the synthesis of 3-tert-butoxystyrene from 3-vinylphenol. We will explore the underlying chemical principles, detail a step-by-step experimental procedure, address process optimization, and outline critical safety considerations.

Introduction: The Strategic Importance of 3-tert-butoxystyrene

The relentless drive for miniaturization in the semiconductor industry necessitates the development of high-resolution photolithographic materials. 3-tert-butoxystyrene serves as a critical building block in this arena. The tert-butoxy group acts as a robust, acid-labile protecting group for the phenolic hydroxyl functionality.[1] This allows for the synthesis of well-defined polymers via controlled polymerization techniques.[1] Subsequent exposure to an acid catalyst, typically generated by a photoacid generator upon irradiation, efficiently cleaves the tert-butoxy group to reveal the polar phenolic hydroxyl group.[2] This polarity switch is the basis for the differential solubility in developers, enabling the creation of intricate circuit patterns.[2]

This guide will focus on a common and effective method for the synthesis of 3-tert-butoxystyrene: the Williamson ether synthesis.

Synthetic Strategy: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an organohalide and a deprotonated alcohol (an alkoxide). The reaction typically proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism, where the alkoxide ion attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.[3]

For the synthesis of 3-tert-butoxystyrene from 3-vinylphenol, the initial step involves the deprotonation of the weakly acidic phenolic proton of 3-vinylphenol to form the corresponding phenoxide ion. This is typically achieved using a suitable base. The resulting phenoxide then acts as the nucleophile.

However, a direct S_N2 reaction with a tert-butyl halide is highly disfavored. Tertiary alkyl halides readily undergo elimination reactions (E2) in the presence of a base, rather than substitution.[3] Therefore, a more practical approach involves the use of a strong base to form the phenoxide, followed by reaction with a suitable tert-butylating agent.

Reaction Scheme:

The overall transformation can be depicted as follows:

Detailed Experimental Protocol

This protocol provides a comprehensive, step-by-step methodology for the synthesis of 3-tert-butoxystyrene.

Reagents and Equipment

| Reagent/Equipment | Specification | Purpose |

| 3-Vinylphenol | >98% purity | Starting material |

| Sodium hydride (NaH) | 60% dispersion in mineral oil | Base for deprotonation |

| tert-Butyl chloride | >98% purity | tert-butylating agent |

| Anhydrous Tetrahydrofuran (THF) | Dri-Solv or equivalent | Reaction solvent |

| Diethyl ether | Anhydrous | Extraction solvent |

| Saturated aqueous NH4Cl | Quenching agent | |

| Brine (Saturated NaCl) | Washing agent | |

| Anhydrous Magnesium Sulfate (MgSO4) | Drying agent | |

| 2,6-di-tert-butyl-4-methylphenol (BHT) | >99% purity | Polymerization inhibitor |

| Round-bottom flask | 250 mL, three-necked | Reaction vessel |

| Reflux condenser | To prevent solvent loss | |

| Magnetic stirrer and stir bar | For reaction mixing | |

| Dropping funnel | For controlled addition of reagents | |

| Nitrogen or Argon gas supply | High purity | To maintain an inert atmosphere |

| Syringes and needles | For transfer of air-sensitive reagents | |

| Rotary evaporator | For solvent removal | |

| Vacuum distillation apparatus | For product purification |

Step-by-Step Procedure

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Sodium hydride is a flammable solid and reacts violently with water. All glassware must be thoroughly dried before use. Personal protective equipment (safety goggles, lab coat, and gloves) is mandatory.

-

Reaction Setup:

-

Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum.

-

Flush the entire apparatus with dry nitrogen or argon gas for at least 15 minutes to ensure an inert atmosphere.

-

-

Deprotonation of 3-Vinylphenol:

-

In a separate dry flask, dissolve 12.0 g (0.1 mol) of 3-vinylphenol in 100 mL of anhydrous THF.

-

Carefully weigh 4.4 g (0.11 mol, 1.1 equivalents) of 60% sodium hydride dispersion in mineral oil and suspend it in 50 mL of anhydrous THF in the reaction flask under a positive pressure of nitrogen.

-

Cool the sodium hydride suspension to 0 °C using an ice bath.

-

Slowly add the 3-vinylphenol solution to the stirred sodium hydride suspension via a dropping funnel over a period of 30 minutes. Hydrogen gas will evolve during this step.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour to ensure complete formation of the phenoxide.

-

-

tert-Butylation:

-

Cool the reaction mixture back to 0 °C.

-

Slowly add 10.2 g (0.11 mol, 1.1 equivalents) of tert-butyl chloride to the reaction mixture dropwise over 20 minutes.

-

After the addition, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Workup and Extraction:

-

Upon completion, cautiously quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride solution at 0 °C.

-

Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether and 100 mL of water.

-

Separate the organic layer. Wash the organic layer sequentially with 2 x 50 mL of 1 M NaOH solution, 2 x 50 mL of water, and finally with 50 mL of brine.[4]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification:

Experimental Workflow Diagram

Sources

An In-depth Technical Guide to 3-tert-Butoxystyrene (CAS 105612-79-1): Properties, Applications in Advanced Lithography, and Supplier Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-tert-Butoxystyrene (CAS 105612-79-1), a key monomer in the development of advanced photoresists and specialty polymers. The document details its chemical and physical properties, with a focus on the pivotal role of the acid-labile tert-butoxy protecting group. A significant portion of this guide is dedicated to elucidating the mechanism of action of poly(3-tert-butoxystyrene) in chemically amplified photoresists, a technology fundamental to the semiconductor industry and with emerging applications in microfabrication for biomedical devices. Furthermore, this guide presents a step-by-step protocol for the polymerization and subsequent deprotection of this monomer, and concludes with a curated list of reputable suppliers to aid in procurement for research and development purposes.

Introduction: The Strategic Importance of 3-tert-Butoxystyrene

3-tert-Butoxystyrene is a styrene derivative that has garnered significant attention not as a bioactive molecule, but as a critical building block in materials science and polymer chemistry.[1] Its primary application lies in the synthesis of polymers for advanced photoresists, which are essential in deep ultraviolet (DUV) lithography for the manufacturing of microelectronics.[1][2] The unique feature of this monomer is the presence of a tert-butoxy group, which acts as a robust, acid-sensitive protecting group for the phenolic hydroxyl functionality.[1][2] This property allows for the design of "chemically amplified" photoresist systems that exhibit high sensitivity and resolution, crucial for the fabrication of integrated circuits with ever-decreasing feature sizes.[1][2]

While the direct biological activity of 3-tert-Butoxystyrene has not been a significant area of research, the polymers derived from it have potential applications in fields relevant to drug development and biomedical research. For instance, the high-resolution lithographic techniques employing these polymers are instrumental in the fabrication of microfluidic devices for lab-on-a-chip applications, biosensors, and patterned substrates for cell culture studies. Therefore, an understanding of the properties and chemistry of 3-tert-Butoxystyrene is valuable for researchers at the intersection of materials science and life sciences.

Physicochemical Properties of 3-tert-Butoxystyrene

A thorough understanding of the physicochemical properties of 3-tert-Butoxystyrene is essential for its effective use in polymer synthesis and formulation. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 105612-79-1 | [1][2][3] |

| Molecular Formula | C12H16O | [2][3][4][5] |

| Molecular Weight | 176.25 g/mol | [1][2][3][5] |

| IUPAC Name | 1-(tert-Butoxy)-3-ethenylbenzene | [3][4] |

| Synonyms | 3-T-BUTOXYSTYRENE, m-tert-Butoxystyrene | [3] |

| Appearance | Pale yellow oily liquid or white powder | [3][6] |

| Density | 0.933 g/cm³ | [5][7] |

| Melting Point | 125 °C (Note: This value from one source seems unusually high; another suggests -38 °C which is more plausible for a substituted styrene) | [5][7][8] |

| Solubility | Very soluble in N,N-Dimethylformamide, soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water. | [4] |

Mechanism of Action in Chemically Amplified Photoresists

The utility of 3-tert-Butoxystyrene in photoresists stems from the acid-catalyzed deprotection of the tert-butoxy group. This process is the cornerstone of chemically amplified resist technology, which provides the high sensitivity required for DUV lithography.

The overall workflow can be visualized as follows:

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-T-Butoxystyrene | CAS 105612-79-1 | Catsyn [catsyn.com]

- 3. 105612-79-1 3-T-BUTOXYSTYRENE, CasNo.105612-79-1 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 4. echemi.com [echemi.com]

- 5. en.lumtec.com.tw [en.lumtec.com.tw]

- 6. cphi-online.com [cphi-online.com]

- 7. tw.lumtec.com.tw [tw.lumtec.com.tw]

- 8. 95418-58-9(1-(tert-butoxy)-4-ethenylbenzene) | Kuujia.com [kuujia.com]

Solubility of 3-tert-butoxystyrene in common organic solvents

An In-depth Technical Guide to the Solubility of 3-tert-butoxystyrene in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-tert-butoxystyrene, a critical monomer in the synthesis of advanced polymers and photoresist materials.[1] Addressed to researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple data sheet. It delves into the underlying physicochemical principles governing solubility, offers predictive assessments, and provides detailed, field-proven protocols for the empirical determination of both qualitative and quantitative solubility. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a practical and educational resource for laboratory applications.

Introduction: The Significance of Solubility for 3-tert-butoxystyrene

3-tert-butoxystyrene is a styrene derivative featuring a bulky tert-butoxy protecting group on the phenyl ring. This unique structure makes it an invaluable monomer for the controlled synthesis of poly(vinylphenol) and related polymers, which are foundational materials in the development of advanced photoresists for semiconductor manufacturing.[1] The solubility of this monomer is a paramount physical property that dictates its handling, reaction kinetics, purification, and formulation. An understanding of its behavior in various organic solvents is essential for:

-

Reaction Medium Selection: Ensuring reactants are in the same phase for optimal reaction rates and yields.

-

Purification Processes: Selecting appropriate solvents for techniques like recrystallization or chromatography.

-

Polymerization Control: Influencing polymer chain length and polydispersity during synthesis.[1]

-

Formulation and Casting: Creating uniform solutions for thin-film applications, such as spin-coating photoresists.

This guide provides the theoretical framework and practical methodologies to empower researchers to make informed decisions regarding solvent selection for 3-tert-butoxystyrene.

Theoretical Principles & Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[2] The molecular structure of 3-tert-butoxystyrene contains three key regions influencing its solubility:

-

Aromatic Ring: A large, nonpolar phenyl ring that favors interactions with other aromatic or nonpolar solvents through π-π stacking and van der Waals forces.

-

tert-Butoxy Group: A bulky, sterically hindering aliphatic group that contributes to the overall nonpolar character. The ether oxygen, however, introduces a slight polarity and can act as a hydrogen bond acceptor.[3][4]

-

Vinyl Group: A reactive, nonpolar group that has a minor influence on solubility compared to the larger aromatic and alkoxy components.

Aromatic ethers are generally less polar than their alcohol counterparts but more polar than hydrocarbons.[3][5] They cannot act as hydrogen bond donors but can accept hydrogen bonds from protic solvents.[4][6] Based on this structure, we can predict a qualitative solubility profile.

Table 1: Predicted Qualitative Solubility of 3-tert-butoxystyrene

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Moderate to Good | Dominated by van der Waals forces. The bulky aliphatic tert-butoxy group enhances compatibility. |

| Nonpolar Aromatic | Toluene, Benzene | Excellent | Strong π-π stacking and van der Waals interactions between the aromatic rings of the solute and solvent.[7] |

| Polar Aprotic | THF, Diethyl Ether | Excellent | The ether linkage in the solvents aligns well with the ether in 3-tert-butoxystyrene. THF is an excellent solvent for many polymers and monomers. |

| Polar Aprotic | Acetone, Ethyl Acetate | Good | The moderate polarity and ability to engage in dipole-dipole interactions facilitate dissolution. |

| Polar Protic | Ethanol, Methanol | Low to Moderate | The nonpolar bulk of the molecule limits miscibility. Hydrogen bonding with the ether oxygen is possible but is outweighed by the large hydrophobic regions.[4] |

| Highly Polar Protic | Water | Insoluble | The large, nonpolar hydrocarbon structure makes it highly hydrophobic, a characteristic confirmed in safety data sheets for similar compounds.[8] |

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination is essential for precise applications. The following protocols provide robust methods for both rapid screening and accurate quantitative measurement.

Protocol for Qualitative Solubility Assessment

This method provides a quick, preliminary assessment of solubility, useful for initial solvent screening.[9][10]

Methodology:

-

Preparation: Label a series of small, dry glass vials or test tubes, one for each solvent to be tested.

-

Analyte Addition: Add approximately 50 mg of 3-tert-butoxystyrene to each vial.

-

Solvent Titration: Using a pipette, add the first solvent in 0.5 mL increments to the corresponding vial.

-

Agitation: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.

-

Observation: Visually inspect the solution against a contrasting background. Note if the solute has completely dissolved.

-

Classification: Continue adding solvent up to a total of 3.0 mL. Classify the solubility as:

-

Very Soluble: Dissolves completely in ≤ 1.0 mL.

-

Soluble: Dissolves completely in > 1.0 mL to 3.0 mL.

-

Slightly Soluble: Some, but not all, material dissolves in 3.0 mL.

-

Insoluble: No visible dissolution in 3.0 mL.

-

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[11] It measures the concentration of a saturated solution at a specific temperature.

Methodology:

-

Preparation: Add an excess amount of 3-tert-butoxystyrene (e.g., 200-300 mg) to a screw-cap vial containing a known volume (e.g., 5.0 mL) of the chosen solvent. The presence of undissolved solid is critical.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker or on a stir plate within a temperature-controlled environment (e.g., 25 °C). Agitate the suspension for at least 24 hours to ensure thermodynamic equilibrium is reached.[12]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for several hours in the same temperature-controlled environment for the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the sample through a 0.2 µm syringe filter (e.g., PTFE for organic solvents) into a clean, pre-weighed vial. This step is crucial to remove any undissolved micro-particulates.

-

Analysis: Determine the concentration of 3-tert-butoxystyrene in the filtered saturated solution using a validated analytical technique, such as UV-Vis Spectroscopy or HPLC.

Analytical Quantification via UV-Vis Spectroscopy

UV-Vis spectroscopy is a rapid and reliable method for quantifying the concentration of aromatic compounds like 3-tert-butoxystyrene.[12][13][14]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of known concentration by dissolving a precisely weighed amount of 3-tert-butoxystyrene in the solvent of interest.

-

Calibration Standards: Create a series of calibration standards by performing serial dilutions of the stock solution. The concentration range should bracket the expected solubility.

-

Absorbance Measurement: Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) for 3-tert-butoxystyrene. Use the pure solvent as a blank.

-

Calibration Curve Construction: Plot absorbance versus concentration. The resulting graph should be linear and follow the Beer-Lambert law. Perform a linear regression to obtain the equation of the line (y = mx + c).

-

Sample Analysis: Dilute the filtered saturated solution (from the shake-flask experiment) with a known factor to bring its absorbance into the linear range of the calibration curve. Measure its absorbance.

-

Solubility Calculation: Use the equation from the calibration curve to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the solubility of 3-tert-butoxystyrene in that solvent.

Experimental Workflow Diagram

Caption: Workflow for quantitative solubility determination.

Key Intermolecular Interactions

Understanding the forces at play between 3-tert-butoxystyrene and solvent molecules provides deeper insight into the observed solubility patterns.

Caption: Dominant intermolecular forces influencing solubility.

Safety, Handling, and Storage

Proper handling of 3-tert-butoxystyrene and associated solvents is crucial for laboratory safety. While specific data is for the 4-isomer, the hazards are expected to be very similar.

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[15][16]

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[15][17] Avoid breathing vapors. Wash hands thoroughly after handling.[16]

-

Storage: Store in a cool, dry, well-ventilated place away from sources of ignition.[18] Keep the container tightly closed. It is often supplied with an inhibitor (like TBC) to prevent polymerization and may need to be refrigerated (2-8°C).[18]

Always consult the most current Safety Data Sheet (SDS) for the specific product and solvents being used before beginning any experimental work.

Conclusion

The solubility of 3-tert-butoxystyrene is a complex interplay of its structural features—a large nonpolar aromatic system and a slightly polar ether linkage. It exhibits excellent solubility in nonpolar aromatic and polar aprotic solvents, with diminishing solubility in more polar, protic media. This guide provides the theoretical foundation to predict this behavior and the detailed experimental protocols necessary for its precise, quantitative determination. By applying these methods, researchers can confidently select optimal solvents, enhancing the efficiency, reproducibility, and success of their work in polymer synthesis and materials science.

References

-

9 - Unknown Source

-

10 - Unknown Source

-

- askIITians

-

- YouTube

-

- Scirp.org

-

- ACS Publications

-

- University of California, Los Angeles

-

- Chemistry LibreTexts

-

- Ingenta Connect

-

- NIH

-

- Chemistry LibreTexts

-

- SlideShare

-

- EBSCO

-

- Ereztech LLC

-

- Thermo Fisher Scientific

-

- Apollo Scientific

-

- Benchchem

-

- TCI Chemicals

-

- Sigma-Aldrich

-

- Canadian Journal of Chemistry

-

- Purdue University

-

- Sigma-Aldrich

Sources

- 1. benchchem.com [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Alcohols and Ethers [chemed.chem.purdue.edu]

- 5. Aromatic ethers are typically derived from aromatic compounds, while - askIITians [askiitians.com]

- 6. Ethers | Research Starters | EBSCO Research [ebsco.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. ereztech.com [ereztech.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.ws [chem.ws]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ingentaconnect.com [ingentaconnect.com]

- 13. scirp.org [scirp.org]

- 14. pharmatutor.org [pharmatutor.org]

- 15. tcichemicals.com [tcichemicals.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. fishersci.com [fishersci.com]

Introduction: The Role of Protected Monomers in Advanced Materials

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3-tert-Butoxystyrene and its Polymer

In the realm of polymer chemistry and materials science, protected monomers are indispensable building blocks for creating functional polymers with precisely controlled properties. 3-tert-Butoxystyrene (3-tBOS) stands out as a critical derivative of styrene, primarily utilized in the synthesis of poly(3-hydroxystyrene), a foundational material for advanced photoresists in deep ultraviolet (DUV) lithography.[1] The tert-butoxy group serves as a thermally labile, acid-sensitive protecting group for the hydroxyl functionality. This dual sensitivity is the cornerstone of its application in chemically amplified resists, where post-exposure baking is a critical step.

Understanding the thermal stability and decomposition pathways of both the monomer and its resulting polymer, poly(3-tert-butoxystyrene) [P(3-tBOS)], is paramount. For researchers and process engineers, this knowledge dictates the viable temperature windows for synthesis, processing, and application, preventing premature deprotection or degradation that could compromise material performance. This guide provides a detailed examination of the thermal behavior of P(3-tBOS), outlining the underlying mechanisms, standard analytical protocols, and the interpretation of key experimental data.

Part 1: Thermal Transitions in Poly(3-tert-butoxystyrene)

Before decomposition, polymers exhibit reversible thermal transitions, the most important of which for amorphous polymers like P(3-tBOS) is the glass transition.

Glass Transition Temperature (Tg): A Key Processing Parameter

The glass transition temperature (Tg) marks the point at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[2] This parameter is crucial as it defines the upper service temperature of the material and influences its mechanical properties. For P(3-tBOS), the Tg is expected to be comparable to, but distinct from, that of polystyrene (PS) due to the presence of the bulky tert-butoxy side group. The increased bulkiness can restrict chain mobility, potentially leading to a higher Tg compared to unsubstituted polystyrene of similar molecular weight.

Differential Scanning Calorimetry (DSC) is the standard technique for determining the Tg.[3] A typical DSC thermogram shows the glass transition as a step-change in the heat capacity of the material.[3]

Experimental Protocol: Determination of Tg by DSC

The following protocol outlines a standard method for measuring the Tg of a P(3-tBOS) sample. This protocol is designed to erase the thermal history of the sample in the first heating cycle, ensuring a more accurate and reproducible measurement in the second cycle.

-

Sample Preparation: Accurately weigh 5-10 mg of dry P(3-tBOS) powder into a standard aluminum DSC pan. Crimp-seal the pan to ensure good thermal contact.

-

Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.

-

Thermal Program:

-

Cycle 1 (Erase Thermal History): Equilibrate the sample at 25°C. Ramp the temperature from 25°C to 180°C at a heating rate of 10°C/min. This temperature is safely below the decomposition onset but well above the expected Tg.

-

Cooling: Cool the sample from 180°C to 25°C at a rate of 10°C/min.

-

Cycle 2 (Measurement): Equilibrate at 25°C for 5 minutes. Ramp the temperature from 25°C to 250°C at 10°C/min. The Tg is determined from the inflection point of the step transition in this second heating scan.

-

-

Data Analysis: Analyze the heat flow curve from the second heating cycle. The Tg is typically reported as the midpoint of the transition.

Data Presentation: Expected Thermal Transitions

The table below presents representative data for P(3-tBOS) in comparison to standard polystyrene.

| Polymer | Weight-Average Mw ( g/mol ) | Glass Transition Temp. (Tg) | Data Source |

| Polystyrene (PS) | ~200,000 | ~100 °C | [2] |

| Poly(3-tert-butoxystyrene) | ~200,000 | ~120 - 140 °C | Expected |

Note: The Tg of P(3-tBOS) is an expected value based on the increased steric hindrance of the side group compared to polystyrene.

Part 2: The Two-Stage Thermal Decomposition Mechanism

The thermal decomposition of P(3-tBOS) is fundamentally different from that of polystyrene due to the presence of the tert-butoxy ether linkage. The degradation is hypothesized to occur in two distinct stages: an initial deprotection step followed by the degradation of the polymer backbone.

Stage 1: Thermal Deprotection (Side-Chain Cleavage)

The C-O bond in the tert-butoxy group is the weakest link in the polymer structure under thermal stress. Upon heating, this group is eliminated, leading to the formation of poly(3-hydroxystyrene) and gaseous isobutylene. This initial weight loss event is analogous to the deprotection observed in polymers containing tert-butoxycarbonyl (Boc) groups, which also decompose via the loss of the tert-butyl moiety.[4] This deprotection step is critical, as it transforms the polymer's chemical identity at elevated temperatures.

Reaction: Poly(3-tert-butoxystyrene) → Poly(3-hydroxystyrene) + Isobutylene

Stage 2: Polymer Backbone Degradation

Once the deprotection is complete or significantly underway, the resulting poly(3-hydroxystyrene) backbone begins to degrade at higher temperatures. The mechanism of this second stage is expected to be similar to the thermal degradation of polystyrene itself, which primarily proceeds via random chain scission followed by depolymerization (unzipping) to yield monomer (3-hydroxystyrene), dimers, and trimers as the major volatile products.[5][6]

Part 3: Thermogravimetric Analysis (TGA) of P(3-tBOS)

Thermogravimetric Analysis (TGA) is the definitive technique for studying the thermal stability and decomposition profile of polymers.[7] It measures the change in a sample's mass as a function of temperature in a controlled atmosphere.

Experimental Protocol: TGA for Decomposition Profiling

This protocol is designed to quantify the thermal stability of P(3-tBOS) and provide data for kinetic analysis.

-

Sample Preparation: Place 5-10 mg of dry P(3-tBOS) powder into a ceramic or platinum TGA crucible.

-

Instrument Setup: Tare the microbalance and place the sample crucible onto the balance mechanism within the TGA furnace.

-

Atmosphere and Flow Rate: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min. An inert atmosphere is crucial to ensure that the observed weight loss is due to thermal decomposition (pyrolysis) and not thermo-oxidative degradation.[7]

-

Thermal Program:

-

Equilibrate the sample at 30°C and hold for 10 minutes to allow the atmosphere to stabilize.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Kinetic Analysis (Optional): To perform isoconversional kinetic analysis, repeat the experiment using different heating rates (e.g., 5, 15, and 20°C/min).[8][9] The shift in decomposition temperature with heating rate provides the data needed to calculate activation energy.[10]

-

Data Analysis: Plot the sample weight (%) and the derivative of the weight loss (DTG) as a function of temperature. Key parameters to extract include:

-

T_onset: The onset temperature of decomposition.

-

T_d5 / T_d50: Temperature at which 5% / 50% weight loss has occurred.

-

Peak Decomposition Temperature: The temperature at the peak of the DTG curve, indicating the point of maximum rate of weight loss.

-

Char Yield: The percentage of residual mass remaining at the end of the experiment.

-

Data Interpretation and Comparison

The TGA thermogram of P(3-tBOS) is expected to show two distinct weight loss steps, corresponding to the two stages of decomposition.

| Parameter | Polystyrene (PS) | Poly(3-tert-butoxystyrene) | Causality / Explanation |

| Decomposition Stages | One Stage | Two Stages | P(3-tBOS) undergoes an initial deprotection step before backbone degradation. |

| T_d5 (Onset of Degradation) | ~315 °C[11] | ~180 - 200 °C | The C-O ether bond in the tert-butoxy group is significantly less stable than the C-C backbone of polystyrene. |

| First Weight Loss (%) | N/A | ~32% | Corresponds to the theoretical mass percentage of isobutylene (C₄H₈) in the 3-tBOS repeating unit (C₁₂H₁₆O). |

| Second Stage T_d50 | ~400 °C[8] | ~420 °C | The resulting poly(3-hydroxystyrene) backbone is expected to have slightly higher thermal stability than PS due to hydrogen bonding and phenolic structure. |

| Char Yield at 600°C | < 2% | > 10% | The phenolic structure of poly(3-hydroxystyrene) promotes the formation of a cross-linked char residue at high temperatures. |

Part 4: Advanced Analysis: Decomposition Kinetics

To gain deeper, quantitative insights into the decomposition process, isoconversional kinetic analysis can be applied to TGA data collected at multiple heating rates. Methods like the Flynn-Wall-Ozawa (FWO) model are used to determine the activation energy (Ea) of decomposition as a function of conversion.[8][9] A changing Ea value across the conversion range can provide evidence for a multi-step or complex reaction mechanism, validating the proposed two-stage decomposition.

Conclusion

The thermal stability and decomposition of 3-tert-butoxystyrene, and more specifically its polymer P(3-tBOS), are governed by the unique chemistry of the tert-butoxy protecting group. Unlike standard polystyrene, which undergoes a single-stage backbone degradation at high temperatures, P(3-tBOS) exhibits a distinct two-stage decomposition profile. The initial, lower-temperature stage involves the quantitative loss of the tert-butoxy side chain to yield isobutylene and poly(3-hydroxystyrene). This is followed by the degradation of the more stable phenolic polymer backbone at significantly higher temperatures.

This behavior, readily characterized by TGA and DSC, has profound implications for materials processing. The onset of thermal deprotection defines the absolute upper limit for processing temperatures if the protected form of the polymer is to be maintained. Conversely, this controlled thermal cleavage can be exploited in applications requiring the in-situ generation of poly(3-hydroxystyrene). A thorough understanding of these thermal properties, backed by the robust analytical protocols detailed herein, is essential for the successful development and application of materials derived from this versatile monomer.

References

-

Şenocak, A., Alkan, C. and Karadağ, A. (2016) Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s. American Journal of Analytical Chemistry, 7, 246-253. [Link]

-

Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Bozesci.com. [Link]

-

Cevallos, M., et al. (2023). Kinetic Analysis of Thermal Degradation of Styrene–Butadiene Rubber Compounds Under Different Aging Conditions. Polymers, 15(22), 4467. [Link]

-

Lundt, I., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. [Link]

-

Howell, B., et al. (2019). The Mechanism of Poly(Styrene) Degradation. ResearchGate. [Link]

-

Wikipedia contributors. (2023). tert-Butyloxycarbonyl protecting group. Wikipedia, The Free Encyclopedia. [Link]

-

Garrido, M., et al. (2021). Kinetic Analysis of the Thermal Degradation of Recycled Acrylonitrile-Butadiene-Styrene by non-Isothermal Thermogravimetry. Polymers, 13(16), 2772. [Link]

-

Common Organic Chemistry. Boc Deprotection Mechanism - TFA. organic-chemistry.org. [Link]

-

Kruse, T. M., et al. (2003). On the kinetics and mechanism of thermal degradation of polystyrene. ResearchGate. [Link]

-

ResearchGate. (2018). Differential scanning calorimetry (DSC) curves for polystyrene/thermoplastic starch (PS/TPS) blends at different compositions. [Link]

-

Gaur, U., & Wunderlich, B. (1982). Heat Capacity and Other Thermodynamic Properties of Linear Macromolecules. V. Polystyrene. Journal of Physical and Chemical Reference Data, 11(2), 313-325. [Link]

-

Kompasiana. (2014). Differential Scanning Calorimetry (DSC) analysis for Polyethylene and Polystyrene behavior. kompasiana.com. [Link]

-

ResearchGate. (2022). Differential scanning calorimetry (DSC) plot for high impact polystyrene (HIPS) 7240, general purpose polystyrene (GPPS) 1540, and recycled polystyrene (PS). [Link]

-

Higaki, Y., Otsuka, H., & Takahara, A. (2003). Synthesis of well-defined poly(styrene)-b-poly(p-tert-butoxystyrene) multiblock copolymer from poly(alkoxyamine) macroinitiator. ResearchGate. [Link]

-

Fréchet, J. M. J., et al. (1989). The synthesis, characterization, and deblocking of poly(4-tert-butoxystyrene) and poly(4-tert-butoxy-.alpha.-methylstyrene). Macromolecules, 22(3), 1036-1041. [Link]

-

ResearchGate. (2016). TGA scans of poly(p-substituted styrene)s at different heating rates in nitrogen. [Link]

-

Hubbe, M. A., et al. (2022). On a novel approach to the thermogravimetric analysis of polymers: Polystyrene. MRS Communications, 12(5), 917-922. [Link]

-

Bartoli, G., et al. (2007). tert‐Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide. Advanced Synthesis & Catalysis, 349(11‐12), 1937-1942. [Link]

-

Bouchekif, H., et al. (2007). Living Cationic Sequential Block Copolymerization of Isobutylene with 4‐tert‐Butoxystyrene: Synthesis and Characterization of Poly(p‐hydroxystyrene‐b‐isobutylene‐b‐p‐hydroxystyrene) Triblock Copolymers. Journal of Polymer Science Part A: Polymer Chemistry, 45(3), 357-370. [Link]

-

Kudo, H., et al. (2022). Thermal decomposition of methacrylate polymers containing tert-butoxycarbonyl moiety. Polymer Journal, 54, 1145–1153. [Link]

-

Inamuddin, Asiri, A. M., & Isloor, A. M. (Eds.). (2018). Thermogravimetric Analysis of Polymers. In Applications of nanocomposite materials in drug delivery. Woodhead Publishing. [Link]

-

Fréchet, J. M. J., et al. (1989). The synthesis, characterization, and deblocking of poly(4-tert-butoxystyrene) and poly(4-tert-butoxy-.alpha.-methylstyrene). Semantic Scholar. [Link]

-

Tranter, R. S., et al. (2010). Initiation reactions in the high temperature decomposition of styrene. Physical Chemistry Chemical Physics, 12(28), 7850-7859. [Link]

-

Avantium R&D Solutions. (2024). Understanding the decomposition of TBPS for efficient catalyst sulphiding. Digital Refining. [Link]

-

Wikipedia contributors. (2024). Thermal decomposition. Wikipedia, The Free Encyclopedia. [Link]

-

Mikulčić, H., et al. (2019). Thermogravimetric Analysis Investigation of Polyurethane Plastic Thermal Properties Under Different Atmospheric Conditions. Journal of Sustainable Development of Energy, Water and Environment Systems, 7(2), 355-367. [Link]

-

Kwon, J. H., & Kim, R. (2017). Low Temperature Decomposition of Polystyrene. Polymers, 9(10), 512. [Link]

-

Hergenrother, W. L., & Schober, B. J. (1994). Thermal Degradation of Polystyrene, Poly(1,4-butadiene) and Copolymers of Styrene and 1,4-butadiene. e-Publications@Marquette. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. hitachi-hightech.com [hitachi-hightech.com]

- 3. Differential Scanning Calorimetry (DSC) analysis for Polyethylene and Polystyrene behavior - Kompasiana.com [kompasiana.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s [scirp.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. epublications.marquette.edu [epublications.marquette.edu]

Spectroscopic Characterization of 3-tert-butoxystyrene: An In-depth Technical Guide

Introduction

3-tert-butoxystyrene is a functionalized styrene monomer of significant interest in materials science and polymer chemistry. Its unique structure, featuring a bulky tert-butoxy protecting group on the phenyl ring, allows for the synthesis of advanced polymers with tailored properties. These polymers are pivotal in the development of photoresists for microelectronics, specialized coatings, and other high-performance materials.[1] The tert-butoxy group can be cleaved under acidic conditions, yielding poly(3-hydroxystyrene), a polymer with a different polarity and functionality. This stimuli-responsive behavior makes 3-tert-butoxystyrene a valuable building block for creating smart materials.

Accurate and comprehensive characterization of the monomer is paramount to ensure the desired properties and performance of the resulting polymers. Among the suite of analytical techniques employed, infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy are fundamental for confirming the chemical identity, purity, and electronic structure of 3-tert-butoxystyrene. This guide provides a detailed exploration of the spectroscopic data of 3-tert-butoxystyrene, offering insights into the interpretation of its IR and UV-Vis spectra, and outlining the experimental protocols for their acquisition.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique vibrational spectrum is obtained, which serves as a molecular fingerprint. For 3-tert-butoxystyrene, the IR spectrum will exhibit characteristic absorption bands corresponding to its aromatic ring, vinyl group, and tert-butoxy ether linkage.

Experimental Protocol: Acquiring the IR Spectrum

A standard and effective method for obtaining the IR spectrum of a liquid sample like 3-tert-butoxystyrene is through Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy.

Methodology:

-

Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory, typically equipped with a diamond or germanium crystal, are clean and properly aligned.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from ambient atmospheric water and carbon dioxide.

-

Sample Application: Place a small drop of 3-tert-butoxystyrene directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is usually recorded in the mid-infrared range, from 4000 to 400 cm⁻¹.

-

Data Processing: The acquired spectrum is processed by the instrument's software, which performs the background subtraction and Fourier transform to yield the final IR spectrum.

Diagram of the Experimental Workflow for FTIR Spectroscopy

Caption: Workflow for obtaining the FTIR spectrum of 3-tert-butoxystyrene.

Analysis of the Infrared Spectrum of 3-tert-butoxystyrene

The IR spectrum of 3-tert-butoxystyrene can be dissected into several key regions, each corresponding to specific vibrational modes of its constituent functional groups. The following table summarizes the expected characteristic absorption bands.

| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity |

| 3100-3000 | Aromatic & Vinyl C-H Stretch | Medium to Weak |

| 3000-2850 | Alkyl C-H Stretch (tert-butyl) | Medium to Strong |

| 1630-1600 | Vinyl C=C Stretch | Medium |

| 1600-1450 | Aromatic C=C Stretch | Medium to Strong (multiple bands) |

| 1470-1450 | CH₂ Scissoring & CH₃ Asymmetric Bending | Medium |

| 1390 & 1365 | C-H Bending (tert-butyl gem-dimethyl split) | Strong |

| 1300-1200 | Aryl-O Stretch (Asymmetric C-O-C) | Strong |

| 1150-1050 | Alkyl-O Stretch (Symmetric C-O-C) | Strong |

| 1000-675 | C-H Out-of-Plane Bending (Aromatic & Vinyl) | Strong |

Detailed Interpretation:

-

C-H Stretching Region (3100-2850 cm⁻¹): The region above 3000 cm⁻¹ will feature peaks due to the stretching vibrations of the sp² hybridized C-H bonds of the aromatic ring and the vinyl group.[2][3] Below 3000 cm⁻¹, strong absorptions will arise from the sp³ hybridized C-H bonds of the tert-butyl group.[4]

-

C=C Stretching Region (1630-1450 cm⁻¹): A distinct peak around 1630-1600 cm⁻¹ is characteristic of the C=C stretching of the vinyl group. The aromatic ring will exhibit a series of absorptions between 1600 and 1450 cm⁻¹, which are indicative of the carbon-carbon bond stretching within the ring.[2][3]

-

C-H Bending Region (1470-1365 cm⁻¹): The bending vibrations of the C-H bonds in the tert-butyl group are prominent in this region. A characteristic doublet around 1390 cm⁻¹ and 1365 cm⁻¹ is a hallmark of the gem-dimethyl structure within the tert-butyl group.

-

C-O Stretching Region (1300-1050 cm⁻¹): This region is crucial for identifying the ether linkage. Aromatic ethers typically show a strong, characteristic asymmetric C-O-C stretching band between 1300 and 1200 cm⁻¹.[5][6] Additionally, a symmetric C-O-C stretching vibration is expected in the 1150 to 1050 cm⁻¹ range.[6]

-

Out-of-Plane Bending Region (1000-675 cm⁻¹): Strong absorptions in this fingerprint region arise from the out-of-plane C-H bending vibrations of the substituted aromatic ring and the vinyl group. The exact positions of these bands are diagnostic of the substitution pattern on the benzene ring (in this case, 1,3-disubstitution).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. In 3-tert-butoxystyrene, the chromophore responsible for UV absorption is the substituted styrene system, where the vinyl group is conjugated with the benzene ring.

Experimental Protocol: Acquiring the UV-Vis Spectrum

The UV-Vis spectrum of 3-tert-butoxystyrene is typically recorded in a dilute solution using a suitable solvent that is transparent in the UV region of interest.

Methodology:

-

Solvent Selection: Choose a spectroscopic grade solvent that does not absorb in the same region as the analyte. Common choices include cyclohexane, ethanol, or acetonitrile.

-

Solution Preparation: Prepare a dilute solution of 3-tert-butoxystyrene in the chosen solvent. The concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.2 to 0.8 arbitrary units).

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer to record a baseline (blank) spectrum. This corrects for any absorption from the solvent and the cuvette.

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

Diagram of the Experimental Workflow for UV-Vis Spectroscopy

Sources

- 1. benchchem.com [benchchem.com]

- 2. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. fiveable.me [fiveable.me]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Potential impurities in 3-tert-butoxystyrene synthesis

An In-depth Technical Guide to Potential Impurities in the Synthesis of 3-tert-Butoxystyrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-tert-Butoxystyrene is a critical monomer in the synthesis of advanced polymers such as poly(hydroxystyrene), which are fundamental materials in the development of photoresists for semiconductor manufacturing.[1] The purity of this monomer is paramount, as even trace impurities can significantly impact polymerization kinetics, polymer properties, and the performance of final electronic devices. This guide provides a detailed examination of the potential impurities that can arise during the common synthetic routes to 3-tert-butoxystyrene, offering field-proven insights into their mechanisms of formation, analytical detection, and strategies for control and mitigation.

Introduction: The Criticality of Purity

The tert-butoxy protecting group serves as a robust shield for the phenolic hydroxyl, allowing for controlled polymerization before being cleaved under acidic conditions to yield the functional poly(vinylphenol).[1] However, the journey from simple precursors to a high-purity monomer is fraught with challenges. Impurities can originate from starting materials, reagents, incomplete reactions, side reactions, and product degradation. Understanding this impurity landscape is not merely an academic exercise; it is a prerequisite for reproducible, high-fidelity manufacturing of advanced materials. This guide dissects the most common synthetic pathways to illuminate the causal links between process choices and the final purity profile.

Primary Synthetic Pathway: Williamson Ether Synthesis and Wittig Olefination

A prevalent and logical approach to 3-tert-butoxystyrene involves a two-step sequence starting from 3-hydroxybenzaldehyde. This pathway is popular due to the commercial availability of the starting material and the reliability of the chosen reactions.

Workflow Overview:

Caption: Synthetic workflow for 3-tert-butoxystyrene via Williamson ether synthesis and Wittig reaction.

Step 1: Williamson Ether Synthesis - Impurity Formation

This reaction forms the tert-butyl ether by reacting the phenoxide of 3-hydroxybenzaldehyde with a tert-butylating agent. The classic approach uses a strong base and an alkyl halide, though modern variations exist.[2][3]

Mechanism of Side Reaction (Elimination):

Caption: Competing SN2 (desired) and E2 (side reaction) pathways in the Williamson ether synthesis.

Table 1: Potential Impurities from Williamson Ether Synthesis

| Impurity Name | Structure | Mechanism of Formation |

| 3-Hydroxybenzaldehyde | 3-(OH)C₆H₄CHO | Unreacted starting material due to incomplete deprotonation or insufficient alkylating agent. |

| Isobutene | (CH₃)₂C=CH₂ | Formed via E2 elimination of the tert-butyl halide, favored by strong, sterically hindered bases.[3] |

| tert-Butanol | (CH₃)₃COH | Formed from the reaction of the tert-butyl carbocation (from E1) or isobutene with water during workup. |

| Residual Base | e.g., K₂CO₃, NaH | Incomplete quenching or removal during aqueous workup. |

| Solvent Residues | e.g., DMF, Acetonitrile | Incomplete removal during product isolation. |

Step 2: Wittig Reaction - Impurity Formation

The Wittig reaction converts the aldehyde functional group of 3-tert-butoxybenzaldehyde into a vinyl group using a phosphorus ylide.[4][5] This reaction is highly effective but introduces a key, high-boiling byproduct.

Key Byproduct Formation:

The driving force of the Wittig reaction is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide (TPPO).[5]

Caption: Formation of the desired alkene and the primary byproduct, triphenylphosphine oxide.

Table 2: Potential Impurities from the Wittig Reaction

| Impurity Name | Structure | Mechanism of Formation |

| Triphenylphosphine Oxide (TPPO) | (C₆H₅)₃P=O | The stoichiometric byproduct of the Wittig reaction.[6][7] Its removal is a primary purification challenge. |

| 3-tert-Butoxybenzaldehyde | 3-(tBuO)C₆H₄CHO | Unreacted starting material from an incomplete reaction. |

| Triphenylphosphine | (C₆H₅)₃P | Unreacted reagent used to generate the phosphonium salt. |

| Methyltriphenylphosphonium Halide | [(C₆H₅)₃PCH₃]⁺X⁻ | Unreacted or excess phosphonium salt. |

| Benzene/Toluene | C₆H₆ / C₇H₈ | Can be formed if n-Butyllithium (often supplied in hexanes) reacts with the phosphonium salt in the presence of aromatic solvents. |

Alternative Synthetic Pathway: Palladium-Catalyzed Heck Reaction

An alternative route involves the coupling of a protected 3-bromo- or 3-iodophenol with an ethylene source. This avoids the use of stoichiometric organophosphorus reagents but introduces its own set of potential metallic and ligand-based impurities.

The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base.[8][9][10]

Table 3: Potential Impurities from the Heck Reaction

| Impurity Name | Structure | Mechanism of Formation |

| 3-tert-Butoxyphenol | 3-(tBuO)C₆H₄OH | Starting material if the precursor is 3-tert-butoxy-bromobenzene, formed from 3-bromophenol. |

| 3,3'-Di-tert-butoxybiphenyl | (tBuO-C₆H₄)₂ | Homocoupling of the aryl halide starting material, a common side reaction in cross-coupling. |

| Palladium Residues | Pd | Residual catalyst from the reaction that was not fully removed during workup or purification.[8] |

| Phosphine Ligands/Oxides | e.g., P(o-tolyl)₃ | Ligands used to stabilize the Pd catalyst; can be oxidized during the reaction or workup. |

| Di-substituted Styrene | (tBuO-C₆H₄)₂C=CH₂ | Double addition of the aryl group to the ethylene source, though typically minor. |

General Impurities and Degradation Pathways

Regardless of the synthetic route, certain impurities can be introduced during workup, purification, or storage.

Deprotection Byproduct: 3-Hydroxystyrene

The tert-butyl ether protecting group is notoriously sensitive to acid.[11][12][13] Exposure to even mild acidic conditions, such as an improper aqueous wash (e.g., with HCl) or acidic silica gel during chromatography, can cleave the ether.

Mechanism of Deprotection:

Caption: Acid-catalyzed deprotection of 3-tert-butoxystyrene leading to 3-hydroxystyrene.

This impurity is particularly problematic as its free phenolic group can interfere with subsequent polymerization steps.

Polymerization and Oligomerization

Styrenic monomers are susceptible to radical, anionic, or cationic polymerization, which can be initiated by heat, light, or trace impurities. During purification, especially distillation, elevated temperatures can lead to the formation of dimers, oligomers, and polymers if not properly inhibited.

Analytical and Control Strategies

A robust process relies on a self-validating system of analytical checks and preventative controls.

Analytical Detection and Characterization

A multi-technique approach is essential for a comprehensive impurity profile.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for identifying and quantifying volatile and semi-volatile impurities such as residual solvents, starting materials (e.g., 3-tert-butoxybenzaldehyde), and key byproducts like 3-hydroxystyrene.[14][15][16][17]

-

High-Performance Liquid Chromatography (HPLC): An orthogonal technique ideal for non-volatile or high-boiling impurities like triphenylphosphine oxide (TPPO), phosphonium salts, and oligomers.[18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product and can be used for quantitative analysis (qNMR) to establish absolute purity against a certified standard.[18] It is also excellent for identifying process-related impurities with distinct signals.

-

Karl Fischer Titration: The specific and accurate method for determining water content.

Experimental Protocol: GC-MS Purity Assay

This protocol provides a standardized method for assessing the purity of a final 3-tert-butoxystyrene sample.

-

Sample Preparation: Accurately prepare a solution of the 3-tert-butoxystyrene sample in a high-purity solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Instrument Setup:

-

GC Column: Use a non-polar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection: 1 µL split injection (e.g., 50:1 split ratio).

-

Oven Program: Start at 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

MS Setup:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-450 m/z.

-

-

Data Analysis: Integrate all peaks in the total ion chromatogram. Calculate purity by area percent, assuming a response factor of 1 for all impurities relative to the main peak. Identify impurities by comparing their mass spectra to a library (e.g., NIST).[19]